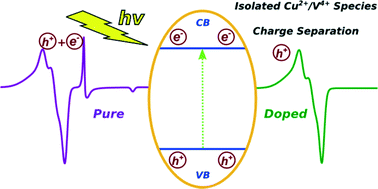Photoactivity and charge trapping sites in copper and vanadium doped anatase TiO2 nano-materials†
Catalysis Science & Technology Pub Date: 2015-09-08 DOI: 10.1039/C5CY00929D
Abstract
Two series of Cu2+ and V4+ doped anatase TiO2 samples were prepared using the microemulsion synthetic route by varying the metal/Ti ratio. The samples were characterized by UV-vis absorption, nitrogen physisorption, XRD, XPS, Raman and EPR spectroscopy. Their photocatalytic activity against toluene photo-oxidation was evaluated under both sunlight-type and pure UV light irradiation. The photoactivity was drastically affected by the dopant content. Low or moderate metal doping levels were beneficial for toluene photo-degradation, while high doping levels suppressed the photoactivity. Electron paramagnetic resonance (EPR) spectroscopy was employed to study the structure and electronic characteristics of the prepared catalysts and elucidate the physicochemical aspects governing the photoactivity. The presence of different Cu and V species was detected as a function of the metal content in the catalyst. EPR spectroscopy revealed that photoinitiated charge formation takes place in both the Cu and V doped TiO2 series and that charge separation may be enhanced depending on the dopant content. A direct correlation between the dopant species formed and hole formation was observed in both series. Photoactivity is directly correlated with the formation of holes, which in turn is tuned by the dopant content regulating the isolated metal centers versus metal cluster formation. Low or moderate doping levels enhanced the separation of photo-produced electron–hole pairs via accepting e−, eliminating trapping sites related to localized Ti3+ states and increasing the abundance of hole species. At higher levels where metal clusters prevailed, dopants acted as recombination centers, deteriorating the photoactivity in both TiO2-doped series. The results indicate a general mechanism potentially applicable to similar photocatalytic systems.


Recommended Literature
- [1] The mechanistic and evolutionary basis of stereospecificity for hydrogen transfers in enzyme-catalysed processes
- [2] Organic–inorganic hybrid 1-D double chain heteropolymolybdates constructed from plenary Keggin germanomolybdate anions and hepta-nuclear Cu–RE–pic heterometallic clusters†
- [3] Library based identification and characterisation of polymers with nano-FTIR and IR-sSNOM imaging†
- [4] Back cover
- [5] Assessing the true power of bifacial perovskite solar cells under concurrent bifacial illumination†
- [6] From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approach
- [7] New enantiopure binaphthyl-cinchona thiosquaramides: synthesis and application for enantioselective organocatalysis†
- [8] Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning†
- [9] Reissert compounds studies: generation and reaction of the Reissert anion at room temperature
- [10] Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach










